molecular formula C18H23N6O16P3 B13722939 [[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate

[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate

Cat. No.: B13722939
M. Wt: 672.3 g/mol
InChI Key: NYWDUFBXCCSYMK-QSQDLQJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate (CAS: 124830-99-5) is a structurally complex adenine derivative with a triphosphate backbone and a 2-nitrophenylethoxy substituent. Key features include:

  • Molecular formula: C₁₈H₂₃N₆O₁₆P₃
  • Molecular weight: 672.33 g/mol
  • Structure: A modified adenosine moiety linked to a triphosphate chain, with a 2-nitrophenylethoxy group attached to one phosphate .

Properties

Molecular Formula

C18H23N6O16P3

Molecular Weight

672.3 g/mol

IUPAC Name

[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C18H23N6O16P3/c1-8(9-4-2-3-5-10(9)24(28)29)38-42(32,33)40-43(34,35)39-41(30,31)36-6-11-13(25)14(26)17(37-11)23-7-20-12-15(23)21-18(19)22-16(12)27/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,21,22,27)/t8?,11-,13+,14+,17-/m1/s1

InChI Key

NYWDUFBXCCSYMK-QSQDLQJYSA-N

Isomeric SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@@H]([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Starting Material: The nucleoside core, usually a protected form of 2-amino-6-oxo-purine riboside, is used as the initial substrate.
  • Phosphorylation: Introduction of phosphate groups using phosphorylating agents under controlled conditions.
  • Protection/Deprotection: Use of protecting groups such as 2-nitrophenyl ethoxy groups to protect phosphate moieties during multi-step synthesis.
  • Coupling: Formation of phosphoester and phosphoanhydride linkages between nucleoside phosphate units.

Specific Preparation Conditions

A representative synthesis, based on related nucleoside phosphate derivatives, involves:

Step Reagents/Conditions Description Yield (%) Reference
1 Pyridine, 1-methyl-pyrrolidin-2-one, N,N,N',N'-hexamethylphosphoric triamide, tributylamine, S,S'-bis(4-chlorophenyl) phosphorodithioate, silver nitrate Phosphorylation of nucleoside hydroxyl groups at 0–20 °C for 7 hours 71 Fukuoka et al., Chemistry Letters, 1994
2 Introduction of 1-(2-nitrophenyl)ethoxy protecting group on phosphate Protection of phosphate groups to prevent premature hydrolysis Not specified Inferred from nucleotide synthesis protocols
3 Coupling of phosphorylated nucleoside units Formation of phosphoester linkages to assemble the final compound Not specified Standard nucleotide chemistry

Detailed Reaction Notes

  • Phosphorylation: The use of hexamethylphosphoric triamide (HMPA) and tributylamine facilitates the activation of nucleoside hydroxyl groups for phosphorylation.
  • Silver nitrate acts as a catalyst or promoter in the phosphorylation reaction.
  • S,S'-bis(4-chlorophenyl) phosphorodithioate is used as a phosphorylating agent, providing selective phosphorylation under mild conditions.
  • Temperature control (0–20 °C) is critical to maintain stereochemical integrity and avoid side reactions.
  • The protection of phosphate groups with 1-(2-nitrophenyl)ethoxy groups is a common strategy to stabilize intermediates and allow selective deprotection later.

Analytical and Research Data

Due to the complexity of the compound, characterization typically involves:

Summary Table of Preparation Methods

Aspect Details
Starting material Protected nucleoside with purine base and sugar moiety
Key reagents Pyridine, 1-methyl-pyrrolidin-2-one, HMPA, tributylamine, silver nitrate, S,S'-bis(4-chlorophenyl) phosphorodithioate
Protection group 1-(2-nitrophenyl)ethoxy on phosphate
Reaction conditions 0–20 °C, 7 hours
Yield Approximately 71% for phosphorylation step
Characterization NMR, MS, HPLC, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and phosphorylating agents like phosphorus oxychloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

Major products formed from these reactions include various phosphorylated derivatives and analogs with modified purine bases or sugar moieties .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, the compound is used to study enzyme-substrate interactions and nucleotide metabolism. Its structural similarity to natural nucleotides makes it a valuable tool for probing biochemical pathways .

Medicine

In medicine, the compound has potential as a therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of viral infections and cancer .

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale applications .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The purine base binds to active sites on enzymes, inhibiting their activity or altering their function. The phosphate groups play a crucial role in the compound’s ability to mimic natural nucleotides, allowing it to participate in biochemical pathways .

Comparison with Similar Compounds

Key Research Findings

However, this substitution reduces aqueous solubility (2.1 mg/mL in PBS vs. 45 mg/mL for ATP), limiting intravenous applications .

Phosphate Chain Length: Triphosphate derivatives (e.g., target compound, AR-C67085) exhibit stronger binding to kinases and nucleotidases than mono- or diphosphate analogues . Enzymatic stability studies show triphosphates degrade 50% slower than diphosphates in human plasma .

Receptor Selectivity: Sulfur-modified analogues (e.g., 2-APTA-ADP) show 10-fold higher affinity for P2Y₁₂ receptors compared to nitroaromatic derivatives . The 2-nitrophenyl group may sterically hinder interactions with adenosine A₁/A₂A receptors, reducing off-target effects .

Biological Activity

Overview

The compound [[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate is a complex nucleotide analogue that exhibits various biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound belongs to the class of purine nucleotides and is characterized by a unique structure that includes a purine base linked to a sugar moiety and multiple phosphoryl groups. The IUPAC name highlights its complex nature, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling and metabolism. Notably, it has been shown to:

  • Inhibit specific kinases : The compound's structure allows it to mimic natural substrates for kinases, potentially inhibiting their activity and altering downstream signaling pathways.
  • Modulate receptor activity : It interacts with several nuclear receptors, influencing gene expression related to cell growth and metabolism.

2. Toxicological Profile

A comprehensive toxicological assessment reveals several key findings regarding the compound's safety profile:

Toxicity Type Assessment Score
CarcinogenicityNon-required0.9500
Eye irritationYes0.9319
Skin irritationYes0.7744
Respiratory toxicityYes0.8889
HepatotoxicityNo0.5221
Reproductive toxicityYes0.9333
Estrogen receptor bindingYes0.7022
Androgen receptor bindingYes0.6858

These assessments indicate potential irritative effects on skin and eyes, alongside reproductive toxicity concerns, necessitating careful handling in laboratory settings.

3. Pharmacological Effects

Research indicates that the compound may exhibit several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through modulation of apoptosis pathways.
  • Neuromuscular Effects : The compound has been explored for its potential in treating neuromuscular disorders due to its ability to affect nucleotide metabolism in muscle tissues .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Glioblastoma Treatment : A study utilizing hydrophilic interaction liquid chromatography (HILIC-MS) found that the compound could alter metabolic pathways in glioblastoma cells, potentially leading to reduced tumor viability .
  • Cardiovascular Applications : Research has suggested that the compound may improve endothelial function by modulating nitric oxide pathways, indicating its potential use in cardiovascular therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be validated?

  • Methodology :

  • Phosphoramidite chemistry is a common approach for synthesizing nucleotide analogs with phosphate modifications. Key steps include coupling protected nucleosides with phosphorylating agents (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) under anhydrous conditions .
  • Purity validation : Use reversed-phase HPLC (C18 column) with UV detection at 260 nm for nucleobase absorbance. Confirm purity >95% via integration of chromatogram peaks .
  • Mass spectrometry (MS) (e.g., ESI-TOF) validates molecular weight. For example, a calculated mass of 741.3 g/mol (C₁₈H₂₇BrN₆O₁₇P₂) should match observed m/z .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Methodology :

  • ¹H/³¹P NMR : Assign signals for the sugar moiety (δ 3.5–6.0 ppm), phosphate groups (δ -1 to -3 ppm), and 2-nitrophenyl protons (δ 7.5–8.5 ppm). Compare with reference spectra of analogous nucleotides .
  • Infrared (IR) spectroscopy : Identify P=O stretches (~1250 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable) resolves stereochemical details of the oxolane ring and phosphate linkages .

Q. What are the critical storage conditions to maintain stability?

  • Methodology :

  • Store at -20°C in anhydrous dimethyl sulfoxide (DMSO) or ethanol to prevent hydrolysis of labile phosphate ester bonds .
  • Use argon/vacuum-sealed vials to minimize oxidation. Avoid repeated freeze-thaw cycles .
  • Monitor degradation via HPLC every 6 months; a >10% reduction in parent compound indicates instability .

Advanced Research Questions

Q. How can researchers investigate interactions with P2Y purinergic receptors?

  • Methodology :

  • Radioligand binding assays : Use ³H-labeled ATP or UTP as competitors. Measure displacement of the radioligand in HEK293 cells expressing recombinant P2Y receptors (e.g., P2Y₁ or P2Y₁₂) .
  • Calcium flux assays : Monitor intracellular Ca²⁺ changes (Fluo-4 dye) in receptor-expressing cells to assess agonist/antagonist activity .
  • Molecular docking : Align the compound’s 3D structure (from SMILES/InChI in ) with P2Y receptor homology models (e.g., using AutoDock Vina) to predict binding pockets .

Q. What assay designs evaluate its kinase inhibitory activity?

  • Methodology :

  • In vitro kinase assays : Incubate with recombinant kinases (e.g., EGFR, Src) and [γ-³²P]ATP. Quantify ³²P incorporation into substrates (e.g., myelin basic protein) via autoradiography .
  • IC₅₀ determination : Use a 10-point dilution series (1 nM–100 µM) and fit data to a sigmoidal dose-response curve (GraphPad Prism) .
  • Selectivity profiling : Screen against a panel of 100+ kinases (e.g., KinomeScan) to identify off-target effects .

Q. How can contradictions in activity data across biological models be resolved?

  • Methodology :

  • Orthogonal assays : Compare results from cell-free (kinase assays) vs. cell-based (luciferase reporter) systems to rule out permeability/metabolism issues .
  • Metabolite profiling : Use LC-MS to detect intracellular degradation products (e.g., free nucleobases) that may explain reduced activity in certain models .
  • Species-specific receptor modeling : Test activity in primary cells from multiple species (human, mouse) to assess cross-relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.